molecular formula C11H19NO B13585062 3-{Bicyclo[2.2.1]heptan-1-yl}morpholine

3-{Bicyclo[2.2.1]heptan-1-yl}morpholine

Cat. No.: B13585062
M. Wt: 181.27 g/mol
InChI Key: BOMMUGLNWVACQZ-UHFFFAOYSA-N
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Description

3-{Bicyclo[2.2.1]heptan-1-yl}morpholine is a compound that features a bicyclic structure fused with a morpholine ring. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{Bicyclo[2.2.1]heptan-1-yl}morpholine typically involves the reaction of bicyclo[2.2.1]heptane derivatives with morpholine under specific conditions. One common method includes the use of a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{Bicyclo[2.2.1]heptan-1-yl}morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the bicyclic or morpholine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

3-{Bicyclo[2.2.1]heptan-1-yl}morpholine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a scaffold for drug design.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 3-{Bicyclo[2.2.1]heptan-1-yl}morpholine involves its interaction with specific molecular targets and pathways. The bicyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the bicyclic structure and the morpholine ring in this compound imparts unique chemical properties, such as enhanced stability and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

3-(1-bicyclo[2.2.1]heptanyl)morpholine

InChI

InChI=1S/C11H19NO/c1-3-11(4-2-9(1)7-11)10-8-13-6-5-12-10/h9-10,12H,1-8H2

InChI Key

BOMMUGLNWVACQZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C2)C3COCCN3

Origin of Product

United States

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